Introduction: The Strategic Importance of a Versatile Heterocycle
Introduction: The Strategic Importance of a Versatile Heterocycle
An In-depth Technical Guide to 3-Amino-5-methylpyridin-2(1H)-one (CAS: 52334-51-7)
3-Amino-5-methylpyridin-2(1H)-one is a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its unique arrangement of a pyridinone core, a nucleophilic amino group, and a methyl substituent provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics. The ability of this molecule to participate in various chemical transformations and form critical hydrogen bonds makes it a valuable component in the drug discovery pipeline, particularly in the fields of oncology and inflammatory diseases.[1]
Core Physicochemical & Structural Properties
A thorough understanding of the fundamental properties of 3-Amino-5-methylpyridin-2(1H)-one is essential for its effective use in research and development. The compound exists as a stable solid at ambient conditions.
Identity and Key Data
The compound is identified by the CAS number 52334-51-7.[1][2] It is also known by several synonyms, reflecting its structural features, including 2-Hydroxy-3-amino-5-picoline and 3-Amino-2-hydroxy-5-methylpyridine.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point | 337.1 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| MDL Number | MFCD09839282 | [1][2] |
Structural Representation and Tautomerism
The pyridinone ring can exist in keto-enol tautomeric forms. For 3-Amino-5-methylpyridin-2(1H)-one, the equilibrium favors the pyridin-2-one (keto) form. This is a critical consideration for its reactivity, as the exocyclic amino group and the endocyclic amide proton provide distinct sites for chemical modification.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Synthesis Protocol
The following two-step protocol is a representative synthesis based on established chemical transformations. [4] Step 1: Synthesis of 2-Chloro-5-methylpyridin-4-amine
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Reaction Setup: To a pressure-resistant hydrogenation vessel, add 2-chloro-5-methyl-4-nitropyridine-1-oxide (1 equivalent).
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Solvent and Catalyst: Add a suitable solvent such as methanol or ethyl acetate. Introduce a platinum-based catalyst (e.g., Platinum on carbon, Pt/C) at a loading of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-5 bar).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (30-50 °C) until hydrogen uptake ceases, indicating the completion of the reaction (typically 4-12 hours).
-
Work-up: Depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-methylpyridin-4-amine, which can be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of 3-Amino-5-methylpyridin-2(1H)-one
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Reaction Setup: In a high-pressure autoclave, combine the crude 2-chloro-5-methylpyridin-4-amine from the previous step (1 equivalent) with methanol.
-
Reagent Addition: Add potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Execution: Seal the autoclave and heat the mixture to a high temperature (typically 160-180 °C) with stirring for 15-48 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloro group with a hydroxyl group.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture and adjust the pH to ~7 using a hydrochloric acid solution.
-
Isolation and Purification: The product may precipitate upon neutralization. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-5-methylpyridin-2(1H)-one as a solid.
Chemical Reactivity and Applications
The synthetic utility of 3-Amino-5-methylpyridin-2(1H)-one stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile, while the N-H of the pyridinone can be deprotonated or substituted.
Key Reactions
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Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. This is a common strategy for incorporating the pyridinone scaffold into larger molecules.
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Alkylation: The nitrogen of the pyridinone ring can be alkylated under basic conditions, providing a handle for further functionalization.
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Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.
Central Role in Pharmaceutical Synthesis
This molecule is a crucial intermediate in the synthesis of a range of biologically active compounds. [1]Its structure is frequently found in kinase inhibitors designed for cancer therapy, where the pyridinone core can form key hydrogen bond interactions with the hinge region of the kinase active site. [1] A notable application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes. The 4-amino-5-methylpyridin-2(1H)-one isomer is a key starting material for this drug.
Biological Significance of the Pyridinone Core
The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of substituted pyridinones have demonstrated diverse pharmacological activities. For instance, studies on related 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have shown significant cytoprotective activity. [5]These compounds were found to have a high affinity for oxidoreductase enzymes in molecular docking studies and satisfy Lipinski's rule of five, suggesting potential for good oral bioavailability. [5]This highlights the therapeutic potential of the core structure present in 3-Amino-5-methylpyridin-2(1H)-one.
Analytical and Quality Control
Ensuring the purity and identity of 3-Amino-5-methylpyridin-2(1H)-one is critical for its use in regulated applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak on a reversed-phase column (e.g., C18) with UV detection. |
| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons, the amino protons, the N-H proton, and the methyl group protons with characteristic chemical shifts and coupling patterns. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the molecule ([M+H]⁺). |
| FTIR | Functional group identification | Characteristic vibrational bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. |
Safety, Handling, and Storage
Proper handling of 3-Amino-5-methylpyridin-2(1H)-one is essential to ensure laboratory safety. Based on data for closely related aminopyridine compounds, appropriate precautions should be taken.
Hazard Identification
While a specific, comprehensive SDS for CAS 52334-51-7 is not universally available, data from analogous compounds suggest the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed. [6][7][8]* Skin Contact: May cause skin irritation. [6][7]* Eye Contact: May cause serious eye irritation. [6][7]* Inhalation: May cause respiratory irritation. [6][7] Table 3: GHS Hazard Information (Representative)
| Hazard Class | GHS Code | Signal Word | Statement |
| Acute Toxicity, Oral | H301/H302 | Danger/Warning | Toxic/Harmful if swallowed |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| STOT-SE | H335 | Warning | May cause respiratory irritation |
Note: This table is a composite based on data for analogous compounds and should be used for guidance. Always refer to the specific SDS provided by the supplier.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [6]* Personal Protective Equipment:
Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1]Protect from light. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). Always follow the supplier's specific storage instructions.
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